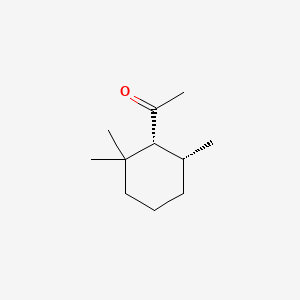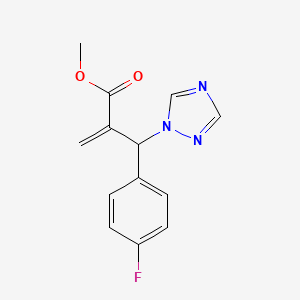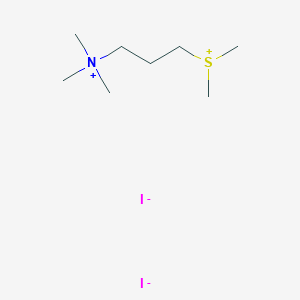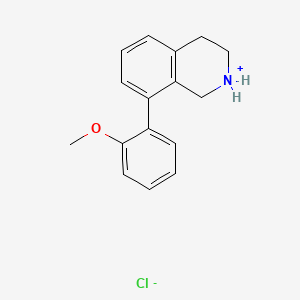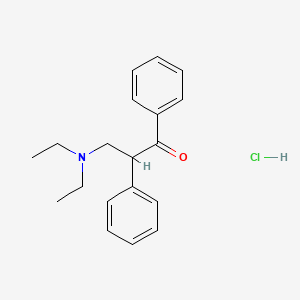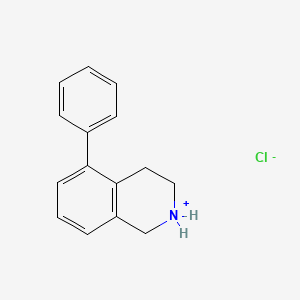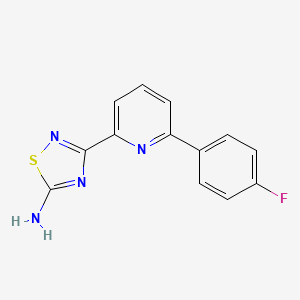![molecular formula C18H16O6 B13757046 Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate CAS No. 55334-51-5](/img/structure/B13757046.png)
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate is an organic compound with the molecular formula C18H16O6 and a molecular weight of 328.32 g/mol . It is a white solid with low solubility, known for its good thermal and chemical stability . This compound is used in various organic synthesis reactions and can serve as a protecting group in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate typically involves an esterification reaction. The starting material is terephthalic acid, which reacts with an acid chloride to produce an acid chloride ester . This intermediate then reacts with methyl 4-(methoxycarbonyl)phenylmethanol to form the final product . The reaction conditions usually involve the use of a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is often purified through recrystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate exerts its effects involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further reactions . The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: Similar in structure but contains an aldehyde group instead of an ester group.
Methyl 4-(methoxycarbonyl)phenylacetate: Similar but has an acetate group instead of a terephthalate group.
Uniqueness
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate is unique due to its combination of ester groups and aromatic rings, which confer specific chemical properties and reactivity . This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
55334-51-5 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-O-[(4-methoxycarbonylphenyl)methyl] 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H16O6/c1-22-16(19)13-5-3-12(4-6-13)11-24-18(21)15-9-7-14(8-10-15)17(20)23-2/h3-10H,11H2,1-2H3 |
InChI Key |
ITTJRGPCQAAFGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


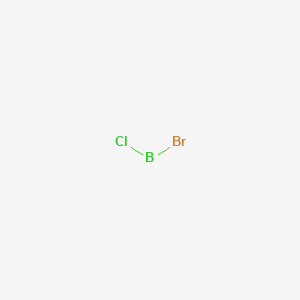
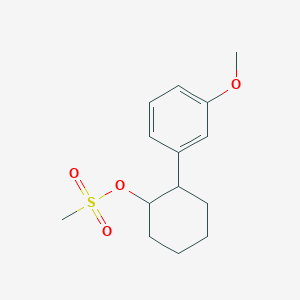
![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)
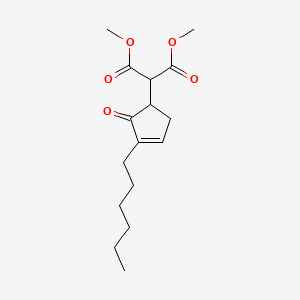
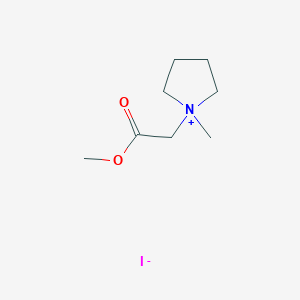
![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
